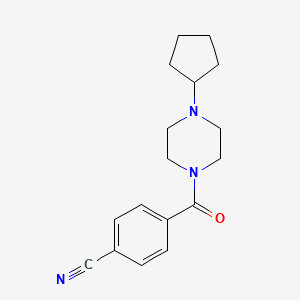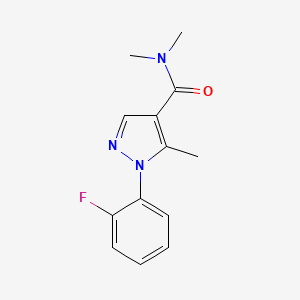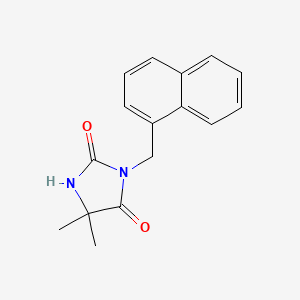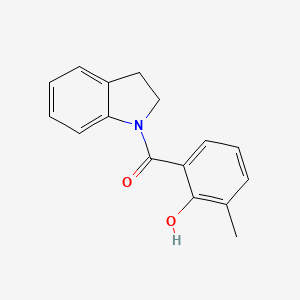
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone, also known as ACE, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biochemical pathways. 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has also been shown to inhibit the activity of butyrylcholinesterase, an enzyme that breaks down the neurotransmitter butyrylcholine.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has also been shown to have anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone in lab experiments include its relatively low cost and easy availability. However, 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has some limitations, including its low solubility in water and its potential toxicity. Researchers should take precautions when handling 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone and use appropriate protective equipment.
Direcciones Futuras
There are several future directions for research involving 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone. One area of interest is the development of new pharmaceuticals based on the structure of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone. Another area of interest is the investigation of the potential therapeutic effects of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone in various disease models. Additionally, further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone and its potential toxicity.
Métodos De Síntesis
The synthesis of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone involves the reaction of 2-chlorophenol with ethyl chloroacetate to form 2-chlorophenoxyethyl chloroacetate. This intermediate is then reacted with azetidine in the presence of a base to form 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone. The purity of 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has shown potential in various research applications, including as a precursor in the synthesis of other compounds, a reagent in organic synthesis, and as a starting material for the production of pharmaceuticals. 1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone has also been used in the development of new analytical methods for the detection of other compounds.
Propiedades
IUPAC Name |
1-(azetidin-1-yl)-2-(2-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-4-1-2-5-10(9)15-8-11(14)13-6-3-7-13/h1-2,4-5H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKXKUSXHVJCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-chlorophenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-2-oxoethyl]-3-fluoro-N-methylbenzamide](/img/structure/B7474084.png)


![4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)






![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)
